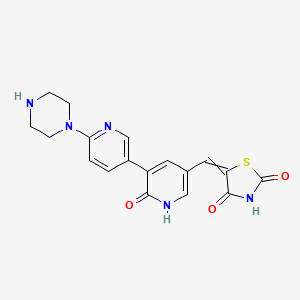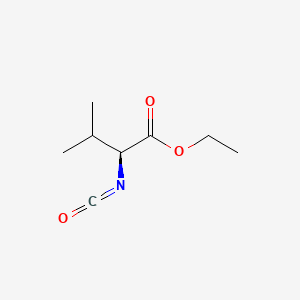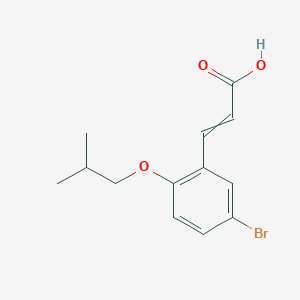
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve the use of continuous-flow systems to ensure high yield and purity. These methods often employ chlorinating agents such as oxalyl chloride or thionyl chloride to convert the corresponding acid to the acid chloride .
Chemical Reactions Analysis
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amides. This reaction typically occurs in the presence of a base such as triethylamine.
Hydrolysis: When exposed to water, the compound hydrolyzes to form the corresponding acid.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and thiols, and solvents like dichloromethane. The major products formed from these reactions include amides, acids, and addition products.
Scientific Research Applications
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride involves its interaction with various molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride include:
3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride: This compound also contains an enoyl chloride group and undergoes similar reactions.
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl chloride: This compound is structurally similar but lacks the ethyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H12Cl2N2O |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-3-12-6-8(7(2)11-12)4-5-9(10)13;/h4-6H,3H2,1-2H3;1H |
InChI Key |
ZQBIHHDMAYGDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide](/img/structure/B12462080.png)


![5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)

![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B12462130.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)

![N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide](/img/structure/B12462143.png)
![2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12462145.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B12462150.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B12462151.png)
